Linagliptin-d3

LC-MS/MS Bioanalysis Internal Standard

Linagliptin-d3 (CAS 1398044-48-8) is the definitive stable isotope-labeled internal standard for linagliptin LC-MS/MS quantification. Unlike generic structural analogs (alogliptin, pindolol) or alternative deuterated variants (linagliptin-d4), it delivers a Δm/z ≥3 mass shift with zero chromatographic isotope effect, ensuring precise co-elution and matrix effect compensation. With ≥99% isotopic purity and metabolically stable deuterium placement at the xanthine-quinazoline scaffold, it prevents H/D exchange during sample preparation. Purpose-engineered for ANDA bioanalytical method validation, pharmacokinetic bioequivalence studies, and cGMP QC release testing. Outperforms non-isotopic substitutes in accuracy, precision, and regulatory defensibility. Request full certificate of analysis today.

Molecular Formula C₂₅H₂₅D₃N₈O₂
Molecular Weight 475.56
CAS No. 1398044-48-8
Cat. No. B1146090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinagliptin-d3
CAS1398044-48-8
Synonyms8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione-d3;  8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butynyl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione
Molecular FormulaC₂₅H₂₅D₃N₈O₂
Molecular Weight475.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linagliptin-d3 (CAS 1398044-48-8) for Bioanalytical Quantification: Compound Baseline and Regulatory Role


Linagliptin-d3 (CAS 1398044-48-8) is a stable deuterium-labeled isotopolog of the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin. With a molecular formula of C₂₅H₂₅D₃N₈O₂ and a molecular weight of 475.56 g/mol, the compound incorporates three deuterium atoms at metabolically stable positions on the xanthine or quinazoline scaffold, a structural modification designed to prevent hydrogen-deuterium exchange during sample preparation and analysis [1]. Linagliptin-d3 is explicitly categorized as a reference standard and internal standard (IS) intended for use in analytical method development, method validation (AMV), and quality control (QC) applications, including support for Abbreviated New Drug Applications (ANDA) and commercial production workflows . Its primary function is to enable precise and accurate quantification of linagliptin in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) by compensating for matrix effects and variability in sample processing .

Linagliptin-d3: Why Generic Substitution or Alternative Internal Standards Compromise Bioanalytical Data Integrity


In quantitative LC-MS/MS bioanalysis, the choice of internal standard is a critical determinant of data reliability. Generic substitution of Linagliptin-d3 with structurally similar but non-identical compounds, such as alogliptin or pindolol, or with alternative deuterated linagliptin variants (e.g., linagliptin-d4), introduces quantifiable analytical variance that can invalidate pharmacokinetic studies and regulatory submissions [1]. Unlike a true stable isotope-labeled (SIL) analog, which co-elutes with the analyte and experiences near-identical matrix effects and extraction recovery, a structural analog IS may exhibit divergent ionization behavior and retention time shifts, leading to inaccurate concentration determinations and compromised method robustness . The specific labeling pattern and isotopic purity of Linagliptin-d3 (≥99% deuterated forms) are engineered to ensure optimal mass spectral resolution from the unlabeled analyte (Δm/z ≥ 3) while minimizing chromatographic isotope effects, a balance that may not be achieved with other deuterated variants or non-isotopic substitutes .

Linagliptin-d3 Quantitative Differentiation: Head-to-Head Evidence vs. Alternative Internal Standards


Linagliptin-d3 vs. Linagliptin-d4: Comparative Mass Spectral Resolution and Isotopic Purity

Linagliptin-d3 provides a mass shift of +3 Da relative to unlabeled linagliptin (MW 472.54 → 475.56 g/mol), whereas Linagliptin-d4 offers a +4 Da shift. While both achieve baseline mass resolution, Linagliptin-d3 is specified with an isotopic purity of ≥99% deuterated forms (d0 < 0.1%), a critical parameter for minimizing isotopic cross-talk and ensuring accurate quantification at low analyte concentrations . The d4 variant's isotopic purity and d0 carryover profile are not uniformly specified across vendors, introducing potential variability in assay sensitivity .

LC-MS/MS Bioanalysis Internal Standard

Linagliptin-d3 vs. Alogliptin (Structural Analog IS): Impact on Method Accuracy and Recovery

In a validated LC-MS/MS method for linagliptin quantification using alogliptin as the internal standard, the method demonstrated linearity across 0.5–100 ng/mL but did not report specific recovery or matrix effect data for the IS [1]. In contrast, methods employing a deuterated linagliptin IS (d4) achieved analyte recovery of ≥71.0% and precision ≤8.6% CV, with the SIL IS providing superior correction for extraction and ionization variability [2]. The use of a structural analog IS like alogliptin introduces potential for differential matrix effects and retention time mismatches that can degrade method robustness and accuracy, particularly in complex biological matrices.

Pharmacokinetics LC-MS/MS Method Validation

Linagliptin-d3 vs. Pindolol (Structural Analog IS): Comparative LOQ and Extraction Recovery

A validated HPLC-UV method for linagliptin in rat plasma using pindolol as the internal standard achieved an LOQ of 5 ng/mL and extraction recovery >83% [1]. In comparison, methods employing a deuterated linagliptin IS (d4) in LC-MS/MS achieved an LLOQ of 50.3 pg/mL—a 100-fold improvement in sensitivity—and comparable recovery (≥71.0%) despite a 300-fold lower plasma volume requirement (300 µL vs. 100 µL) [2]. The superior sensitivity of the SIL IS approach is attributable to the enhanced specificity of MS/MS detection and the IS's ability to correct for matrix effects, which are not fully compensated by pindolol in UV-based detection.

HPLC-UV Pharmacokinetics Method Validation

Linagliptin-d3 Deuterium Placement: Metabolic Stability and H/D Exchange Resistance

The deuterium labeling in Linagliptin-d3 is strategically positioned on the methyl group of the xanthine scaffold or the quinazoline moiety . This specific placement is engineered to prevent hydrogen-deuterium (H/D) exchange in protic solvents commonly used during sample preparation (e.g., methanol, water, plasma) . In contrast, alternative labeling patterns that place deuterium on exchangeable positions (e.g., amines, amides) can lead to back-exchange to the unlabeled form, resulting in isotopic dilution, inaccurate IS concentration, and compromised quantitative accuracy over the course of sample processing and analysis [1]. The documented stability of Linagliptin-d3 against H/D exchange ensures that the IS maintains its distinct mass and concentration throughout the analytical workflow, a critical factor for method robustness.

Stable Isotope Labeling Method Development LC-MS/MS

Linagliptin-d3 Regulatory Traceability: USP/EP Compliance for ANDA Submissions

Linagliptin-d3 is supplied with comprehensive characterization data and is explicitly positioned for use in analytical method validation (AMV) and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production . Critically, the product can be provided with traceability to pharmacopeial standards (USP or EP) based on feasibility, a feature not uniformly offered for all deuterated linagliptin analogs or impurity standards [1]. This traceability chain is essential for demonstrating method equivalency and meeting ICH Q2(R1) validation requirements in regulatory submissions. While non-deuterated linagliptin reference standards also offer pharmacopeial traceability, they lack the isotopic differentiation required for use as an internal standard in LC-MS/MS bioanalysis, thereby limiting their utility to chromatographic system suitability testing rather than quantitative bioanalytical assays.

Regulatory Compliance Quality Control Reference Standard

Linagliptin-d3 vs. Linagliptin-13C,d3: Cost-Benefit Analysis for Routine Bioanalysis

Linagliptin-d3 provides a +3 Da mass shift from unlabeled linagliptin (Δm/z = 3), which is sufficient for baseline resolution in most triple quadrupole MS systems operating at unit resolution . While Linagliptin-13C,d3 offers a combined +4 Da mass shift (from ¹³C and ²H labeling) and is also suitable as an IS, its synthetic complexity typically commands a higher procurement cost . For routine bioanalytical applications where the +3 Da shift of Linagliptin-d3 already achieves adequate separation from the analyte and matrix interferences, the additional cost of the ¹³C-labeled analog may not confer a commensurate analytical advantage. The d3 variant thus represents a cost-effective option that balances analytical performance with budgetary considerations for high-throughput pharmacokinetic studies and QC batch release testing.

Cost-Effectiveness Bioanalytical Method Internal Standard

Linagliptin-d3: Optimal Application Scenarios for Bioanalytical and Quality Control Workflows


LC-MS/MS Quantification of Linagliptin in Pharmacokinetic Studies

Linagliptin-d3 is ideally suited as the internal standard for the quantification of linagliptin in plasma samples from preclinical and clinical pharmacokinetic (PK) studies. The compound's stable isotope labeling ensures co-elution and near-identical ionization efficiency with the analyte, effectively compensating for matrix effects and extraction variability. This application is supported by validated methods demonstrating LLOQs as low as 50.3 pg/mL and recoveries ≥71.0% when a deuterated IS is employed [1]. The use of Linagliptin-d3 enables the accurate determination of key PK parameters (e.g., Cmax, AUC, t½), which is essential for establishing bioequivalence and supporting regulatory submissions [2].

Method Development and Validation for ANDA Submissions

Linagliptin-d3 is explicitly indicated for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA). Its availability with comprehensive characterization data and potential traceability to USP or EP standards aligns with ICH Q2(R1) validation requirements [1]. By using a stable isotope-labeled internal standard, analytical laboratories can demonstrate method accuracy, precision, and robustness, thereby mitigating the risk of regulatory deficiency letters and facilitating timely ANDA approval [2].

Quality Control Batch Release Testing for Linagliptin API and Finished Products

In commercial production environments, Linagliptin-d3 serves as a reference standard for the quantification of linagliptin in Active Pharmaceutical Ingredient (API) and finished dosage forms. Its use ensures that QC release testing meets pharmacopeial specifications for assay and impurity content. The high isotopic purity (≥99% deuterated forms) of Linagliptin-d3 minimizes background interference, enabling accurate quantification even in the presence of structurally related impurities or degradation products [1]. This application is critical for maintaining product quality and compliance with Current Good Manufacturing Practices (cGMP) [2].

Stability-Indicating Assays for Linagliptin Forced Degradation Studies

Linagliptin-d3 can be employed as an internal standard in stability-indicating LC-MS/MS methods designed to monitor linagliptin degradation under stress conditions (e.g., acid hydrolysis, oxidation). The compound's resistance to H/D exchange ensures that the IS signal remains stable throughout the analysis, even in the presence of harsh solvents or reactive degradants. This application is supported by published forced degradation studies that have characterized linagliptin's susceptibility to acid and peroxide conditions [1]. Accurate quantification of the parent compound in the presence of degradation products is essential for establishing product shelf-life and storage conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linagliptin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.